

# Spectroscopic Profile of Methyl 3-formylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-formylbenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-formylbenzoate**, a valuable building block in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **methyl 3-formylbenzoate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.09	s	-	1H	-CHO
8.41	t	1.5	1H	Ar-H
8.21	dt	7.8, 1.4	1H	Ar-H
8.13	ddd	8.0, 2.2, 1.1	1H	Ar-H
7.69	t	7.8	1H	Ar-H
3.96	s	-	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 200 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
191.6	-CHO
165.7	-C=O (ester)
137.0	Ar-C
134.8	Ar-CH
133.8	Ar-CH
131.2	Ar-C
129.5	Ar-CH
129.3	Ar-CH
52.5	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 50 MHz

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2960	Weak	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1720	Strong	C=O stretch (ester)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	Aromatic C=C stretches
~1250	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR)

#### Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity (%)	Assignment
164	Moderate	[M] <sup>+</sup> (Molecular Ion)
163	High	[M-H] <sup>+</sup>
133	High	[M-OCH <sub>3</sub> ] <sup>+</sup>
105	Moderate	[M-COOCH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are representative protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **methyl 3-formylbenzoate** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 200 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: The spectrum was acquired with a spectral width of 0-12 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans were accumulated.
- $^{13}\text{C}$  NMR Acquisition: The spectrum was acquired with a spectral width of 0-200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction to obtain the final spectra.

## Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

- Sample Preparation: A small amount of solid **methyl 3-formylbenzoate** was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.<sup>[1]</sup>
- Acquisition: The spectrum was acquired in the range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

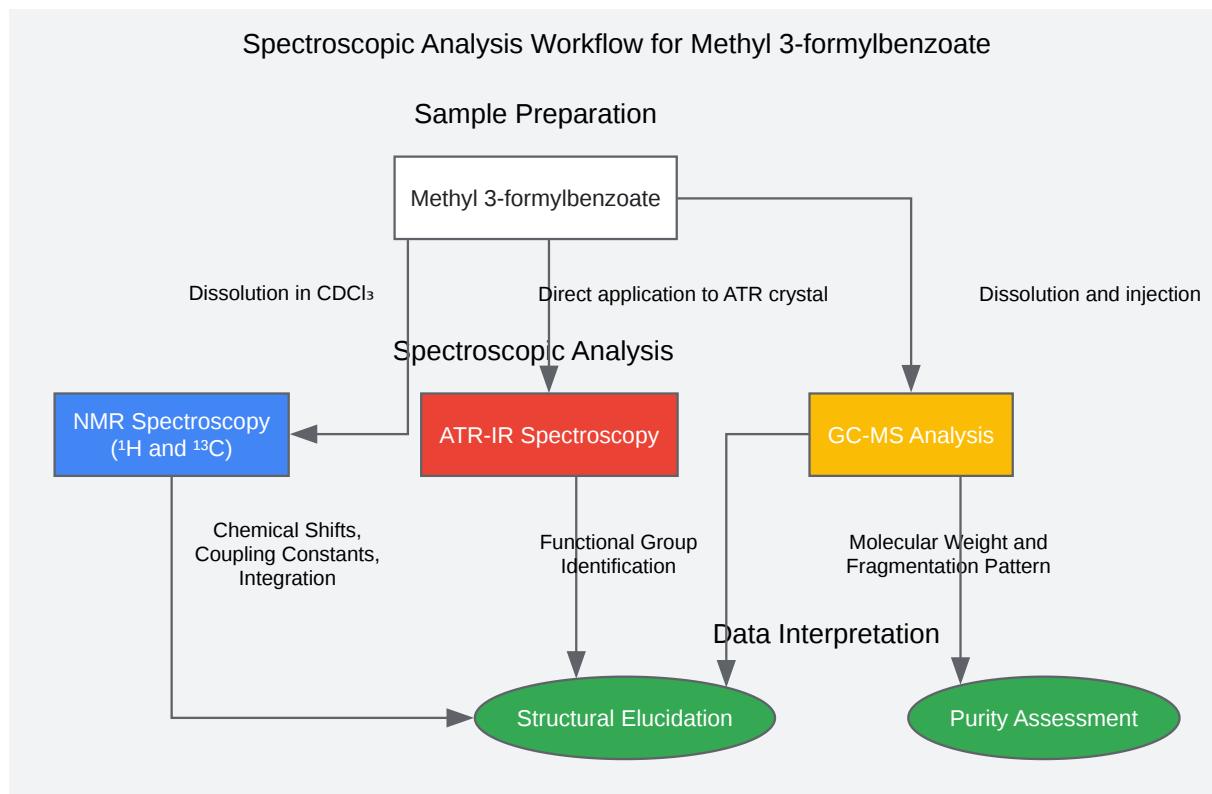
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **methyl 3-formylbenzoate** was prepared in dichloromethane.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
- Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed with an initial hold at 50°C, followed by a ramp to 250°C. Helium was used as the carrier gas.
- Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400.
- Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks were analyzed to identify the compound and its fragmentation pattern.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **methyl 3-formylbenzoate**.



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Caption: A logical workflow for the spectroscopic analysis of **methyl 3-formylbenzoate**.

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## References

- 1. Methyl 3-formylbenzoate | C9H8O3 | CID 639145 - PubChem [pubchem.ncbi.nlm.nih.gov]
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